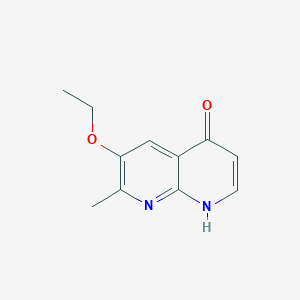

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family This class of compounds is known for its diverse biological activities and photochemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-ethoxy-7-methyl-1,8-naphthyridin-4-ol, can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and reducing environmental impact. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is becoming increasingly popular .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the ethoxy and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Common Synthetic Routes

| Method | Description |

|---|---|

| Multicomponent Reactions (MCR) | Involves combining aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate. |

| Green Chemistry Approaches | Utilizes water as a solvent and recyclable catalysts to minimize environmental impact. |

Biological Applications

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol possesses notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like tetracycline .

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. It has demonstrated cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.53 to 7.88 μM . The mechanism of action is believed to involve DNA intercalation, which disrupts replication processes crucial for cancer cell proliferation.

Case Studies

Several case studies have investigated the pharmacological potential of naphthyridine derivatives:

- Anticancer Efficacy : A study reported that similar naphthyridine derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to traditional therapies .

- Antimicrobial Resistance : Research indicated that derivatives could overcome resistance mechanisms in bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating resistant infections .

- Neurological Applications : Some naphthyridine derivatives have been explored for their effects on neurological disorders like Alzheimer's disease, highlighting their broad therapeutic potential .

Mécanisme D'action

The mechanism of action of 6-ethoxy-7-methyl-1,8-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, it can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, it may inhibit enzymes essential for bacterial survival, contributing to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions, exhibiting similar biological activities.

2-Phenyl-7-methyl-1,8-naphthyridine: A derivative with anticancer properties.

Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.

Uniqueness

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Activité Biologique

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant research findings.

This compound has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. The presence of the ethoxy group enhances its solubility and influences its interaction with biological targets. The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can insert itself between DNA base pairs, leading to structural distortions that inhibit DNA replication.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .

- Antioxidant Activity : Some studies suggest that naphthyridine derivatives exhibit antioxidant properties, which may play a role in their overall biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In a comparative study with other naphthyridine derivatives, it was found to have effective antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be comparable to standard antibiotics like tetracycline .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies using human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 6.53 to 7.88 μM against MCF7 cells, indicating a promising therapeutic index compared to established chemotherapeutics like staurosporine .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C11H12N2O | Antimicrobial and anticancer |

| 1,5-Naphthyridine | C9H6N2 | Antimicrobial but less potent than naphthyridines |

| Gemifloxacin | C17H19F2N3O3 | Fluoroquinolone antibiotic with similar core structure |

This table highlights the unique position of this compound within the naphthyridine family due to its specific functional groups that enhance both solubility and bioactivity.

Case Studies

Several case studies have investigated the pharmacological potential of naphthyridine derivatives:

- Anticancer Efficacy : A study focusing on various substituted naphthyridines reported that compounds similar to this compound showed enhanced cytotoxicity against breast cancer cell lines compared to traditional therapies .

- Antimicrobial Resistance : Research indicated that derivatives of naphthyridine could overcome resistance mechanisms in bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating resistant infections .

Propriétés

IUPAC Name |

6-ethoxy-7-methyl-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-10-6-8-9(14)4-5-12-11(8)13-7(10)2/h4-6H,3H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWLDKVTAXTNDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C2C(=C1)C(=O)C=CN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.